Product packaging for ML 352 hydrochloride(Cat. No.:)

ML 352 hydrochloride

Cat. No.: B1191954
M. Wt: 423.93
Attention: For research use only. Not for human or veterinary use.
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Description

Identification of Novel Chemical Classes as CHT Inhibitors

A high-throughput screen was conducted to find new CHT inhibitors, utilizing an assay based on the electrogenic properties of transporter-mediated choline (B1196258) transport. guidetopharmacology.orgcenmed.comfishersci.co.uk This screening process successfully identified five novel structural classes of compounds that exhibited specific inhibitory activity against the CHT. guidetopharmacology.orgcenmed.comfishersci.co.uknih.govmims.comsigmaaldrich.com This outcome broadened the chemical diversity of known CHT antagonists beyond existing compounds like hemicholinium-3 (B1673050) (HC-3). sigmaaldrich.com

Functional Analysis Leading to ML 352 Hydrochloride

Following the initial identification of novel chemical classes, a process of chemical diversification and functional analysis was undertaken on one of these promising series. guidetopharmacology.orgcenmed.comfishersci.co.uknih.govmims.comsigmaaldrich.com This led to the identification of this compound as a compound possessing high affinity and selectivity for the CHT. guidetopharmacology.orgcenmed.comfishersci.co.uknih.govmims.comsigmaaldrich.com Functional studies revealed that this compound inhibited choline uptake in a noncompetitive manner in both intact cells and nerve terminal preparations (synaptosomes). guidetopharmacology.orgcenmed.commims.comrsc.orgsigmaaldrich.com Further analysis, including studies on hemicholinium-3 binding sites, suggested that this compound interacts with the transporter in an allosteric fashion. guidetopharmacology.orgcenmed.commims.comrsc.orgsigmaaldrich.com Importantly, at concentrations that effectively antagonized CHT function, this compound demonstrated minimal or no inhibitory activity against other key components of the cholinergic system, such as acetylcholinesterase (AChE) and choline acetyltransferase (ChAT), as well as other neurotransmitter transporters (dopamine, serotonin (B10506), and norepinephrine) and a broad panel of receptors and ion channels. guidetopharmacology.orgcenmed.comnih.govmims.comsigmaaldrich.comsigmaaldrich.comwikipedia.orgalfa-chemistry.com This selectivity profile underscores its utility as a specific pharmacological tool for targeting CHT.

Quantitative Assessment of Inhibitory Potency

Quantitative studies were performed to precisely determine the inhibitory potency of this compound against the choline transporter in different experimental systems.

In studies using recombinant systems, specifically HEK293 cells engineered to express human CHT (hCHT LV-AA cells), the inhibitory potency of this compound was quantified by determining its inhibition constant (K_i). This compound was found to inhibit choline uptake in these cells with a K_i value of 92 nM. guidetopharmacology.orgcenmed.comfishersci.co.ukmims.comrsc.orgalfa-chemistry.comtocris.com Some reports specify this value with a standard error, citing a K_i of 92 ± 2.8 nM. guidetopharmacology.orgrsc.org

To assess the activity of this compound in a more physiologically relevant context, its inhibitory potency was also evaluated in native synaptosomal preparations from mouse forebrain. These preparations contain intact nerve terminals that actively take up choline via the endogenous CHT. In these synaptosomal preparations, this compound inhibited choline uptake with a K_i value reported as 166 nM or 172 ± 12 nM. guidetopharmacology.orgrsc.orgalfa-chemistry.comtocris.com The consistent nanomolar K_i values in both recombinant and native systems highlight this compound's potent inhibition of CHT activity.

Data summarizing the inhibitory potency of this compound:

SystemInhibition Constant (K_i)
HEK293 cells expressing human CHT92 nM (92 ± 2.8 nM)
Mouse forebrain synaptosomal preparations166 nM (172 ± 12 nM)

Properties

Molecular Formula

C21H29N3O4.HCl

Molecular Weight

423.93

Synonyms

4-Methoxy-N-[[3-(1-methylethyl)-5-isoxazolyl]methyl]-3-[(1-methyl-4-piperidinyl)oxy]benzamide hydrochloride

Origin of Product

United States

The Chemical Compound: Ml352 Hydrochloride

Discovery and Chemical Properties

ML352 was identified through a high-throughput screen of the Molecular Libraries Probe Production Centers Network (MLPCN) library. patsnap.com The screen was designed to find small molecules that could inhibit CHT-mediated choline (B1196258) transport. acs.org This effort led to the discovery of five distinct structural classes of CHT inhibitors, with ML352 emerging as a potent and selective compound from one of these classes after iterative medicinal chemistry efforts. acs.orgpatsnap.com

The hydrochloride salt form, ML352 hydrochloride, is a derivative prepared for research purposes.

Chemical and Physical Properties of ML352

Property Value Source
CAS Number 1649450-12-3 molnova.com
Molecular Formula C21H29N3O4 molnova.com

| Formula Weight | 387.47 | molnova.com |

Mechanism of Action and In Vitro Pharmacology

ML352 hydrochloride acts as a potent and selective inhibitor of the presynaptic choline transporter. axonmedchem.com Extensive research has characterized its mechanism of action as non-competitive, a key distinction from the classical inhibitor HC-3. nih.govacs.org

Inhibition of Choline Transporter (CHT)

ML352 inhibits CHT with high affinity. Studies have reported a Ki (inhibition constant) of 92 nM in HEK293 cells expressing human CHT and 166 nM in mouse forebrain synaptosomes. molnova.commedchemexpress.comsigmaaldrich.com Its inhibitory effect has been demonstrated to be non-competitive with respect to choline, meaning it does not bind to the same site as the natural substrate. nih.govacs.org Instead, ML352 is believed to bind to an allosteric site on the transporter. acs.org This is supported by findings that ML352 reduces the maximum velocity (Vmax) of choline transport without altering the Michaelis constant (Km) for choline. acs.org Furthermore, ML352 has been shown to reduce the apparent density of HC-3 binding sites, consistent with an allosteric interaction. nih.govacs.org Recent cryo-electron microscopy studies have provided structural insights, revealing that ML352 binds to the external surface of CHT and stabilizes the transporter in an inward-open conformation, distinct from the competitive binding of HC-3. nih.gov

Selectivity Profile

A crucial aspect of a good pharmacological tool is its selectivity for the intended target. ML352 has demonstrated a high degree of selectivity for CHT. tocris.comrndsystems.com At concentrations that effectively block CHT, it shows no significant inhibitory activity against other key proteins involved in neurotransmission, including:

Dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters axonmedchem.comtocris.com

Acetylcholinesterase (AChE) and choline acetyltransferase (ChAT) axonmedchem.comtocris.com

Moreover, it has been screened against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters, and was found to be highly selective. sigmaaldrich.comtocris.com This high selectivity minimizes the potential for off-target effects, making ML352 a reliable tool for specifically investigating the role of CHT in various physiological and pathological processes. nih.govaxonmedchem.com

Mechanism of Choline Transporter Inhibition by Ml 352 Hydrochloride

Noncompetitive Inhibition Kinetics of Choline (B1196258) Uptake

Studies have shown that ML 352 hydrochloride inhibits choline uptake in a noncompetitive manner in both intact cells and synaptosomes. acs.orgnih.gov This is a significant characteristic as it implies that the inhibitor can reduce the maximum rate of choline transport regardless of the extracellular choline concentration.

Kinetic analyses of choline uptake in the presence of this compound demonstrate a decrease in the maximum transport velocity (V_max) without a significant change in the Michaelis constant (K_m) for choline. acs.orgnih.gov This pattern is characteristic of noncompetitive inhibition, where the inhibitor binds to a site distinct from the substrate-binding site, affecting the transporter's catalytic efficiency rather than its affinity for the substrate.

Data from saturation choline transport assays in hCHT LV-AA cells and mouse forebrain synaptosomes illustrate this effect. acs.orgnih.gov

PreparationThis compound ConcentrationCholine K_m (µM)Choline Transport V_max (% of control)
hCHT LV-AA cells200 nM4.4 ± 1.270.4 ± 5.6
hCHT LV-AA cells800 nM4.4 ± 2.030.3 ± 4.2
Mouse forebrain synaptosomes300 nMNo significant change57.2 ± 3.4

These findings indicate that this compound reduces the functional capacity of the choline transporter to move choline across the membrane without altering the transporter's binding affinity for choline itself. acs.orgnih.gov

Allosteric Modulation of CHT Activity

The noncompetitive inhibition kinetics observed with this compound suggest an allosteric mechanism of modulation. acs.orgnih.govnih.gov Allosteric modulators bind to a site on the transporter that is physically distinct from the substrate-binding site, inducing a conformational change that affects the transporter's activity.

Further support for an allosteric interaction comes from studies examining the impact of this compound on the binding of hemicholinium-3 (B1673050) (HC-3), a known competitive inhibitor that binds to the choline-binding site. acs.orgnih.govjneurosci.org this compound has been shown to reduce the apparent density (B_max) of [³H]HC-3 binding sites in membrane assays, while at lower concentrations not significantly affecting the dissociation constant (K_d) for HC-3. acs.orgnih.gov At higher concentrations of ML352, an increase in HC-3 K_d was detected along with a further reduction in B_max. acs.orgnih.gov This reduction in the number of available HC-3 binding sites in the presence of this compound is consistent with an allosteric mechanism where the binding of this compound to its distinct site influences the conformation of the transporter in a way that reduces the accessibility or affinity of the HC-3 binding site. acs.orgnih.gov

Data from [³H]HC-3 binding inhibition studies in transfected cell membranes further illustrate this:

This compound Concentration[³H]HC-3 K_d (nM)[³H]HC-3 Binding B_max (% of control)
Vehicle8.5 ± 1.1100
200 nM17.4 ± 2.380.3 ± 3.8
800 nM23.4 ± 5.048.9 ± 4.1

The dose-dependent reduction in B_max supports the allosteric modulation hypothesis. acs.orgnih.gov

The key mechanistic distinction between this compound and substrate competitive inhibitors like HC-3 lies in their binding sites and kinetic effects. acs.orgnih.gov Competitive inhibitors directly compete with the substrate for the active binding site, increasing the apparent K_m for the substrate but not affecting the V_max at saturating substrate concentrations. libretexts.org In contrast, this compound binds to an allosteric site, reducing the V_max without significantly altering the K_m, indicating that it does not interfere with substrate binding itself but rather impairs the transporter's ability to translocate the substrate. acs.orgnih.gov This allosteric mode of action offers a potentially advantageous feature for this compound, as high extracellular choline concentrations would not overcome its inhibitory effect, unlike competitive inhibitors. acs.orgnih.gov

Impact on Hemicholinium-3 (HC-3) Binding Sites

Effects on CHT Protein Expression and Trafficking

Beyond its direct inhibitory effects on transporter activity, research has also investigated whether this compound influences the expression or trafficking of the CHT protein. acs.orgnih.gov

Studies using cell-surface biotinylation in HEK 293 cells transfected with wild-type human CHT have shown that this compound can induce a significant increase in cell surface CHT expression. acs.orgnih.gov At a saturating concentration of 5 µM, this compound increased hCHT surface expression by 43.4 ± 4.7% compared to vehicle-treated cells. acs.orgnih.gov Interestingly, this effect is similar to that observed with HC-3, which also elevates steady-state CHT surface expression. acs.orgnih.gov However, studies have indicated that this compound does not impact the total levels of CHT protein expression. acs.orgnih.govcaymanchem.com The exact mechanisms underlying this increase in surface expression induced by this compound require further investigation, potentially involving altered rates of surface delivery, recycling, or diminished endocytosis. acs.orgnih.gov

Absence of Impact on Total CHT Protein Levels

Research into the mechanism of action of this compound, a known inhibitor of the presynaptic choline transporter (CHT), has included investigations into its effects on the expression levels of the CHT protein. Studies have demonstrated that while this compound influences CHT function and localization, it does not appear to alter the total cellular levels of the CHT protein.

Specifically, investigations using transfected cells expressing human CHT have shown that ML 352 at saturating concentrations can induce a significant increase in CHT surface expression. acs.org This suggests a potential redistribution or altered trafficking of the transporter to the cell membrane. acs.org However, critically, this observed increase in surface expression occurs without a corresponding change in the total amount of CHT protein present within the cells. caymanchem.comsigmaaldrich.com

Selectivity and Pharmacological Specificity Profile

Evaluation Against Other Neurotransmitter Transporters

Studies have assessed the activity of ML 352 hydrochloride against major monoamine transporters to understand its selectivity profile beyond the choline (B1196258) transporter. tocris.comnih.govacs.orgnih.govnih.gov

Research indicates that this compound exhibits no significant inhibitory activity at the dopamine (B1211576) transporter (DAT). acs.orgnih.gov At concentrations that effectively antagonized CHT, this compound lacked activity at DAT in transfected cells and nerve terminal preparations. nih.govacs.orgnih.govresearchgate.net Specifically, at a concentration of 5 µM, this compound failed to inhibit DAT in mouse forebrain synaptosomes. acs.org

Similar to its effects on DAT, this compound has shown no inhibition of the serotonin (B10506) transporter (SERT). acs.orgnih.gov At concentrations sufficient to fully antagonize CHT, this compound did not exhibit activity at SERT in transfected cells and nerve terminal preparations. nih.govacs.orgnih.govresearchgate.net Experiments with mouse forebrain synaptosomes demonstrated that this compound at 5 µM failed to inhibit SERT. acs.org

This compound also lacks activity at the noradrenaline transporter (NET). acs.orgnih.gov Studies have shown that at concentrations that fully antagonized CHT, this compound exhibited no inhibition of NET in transfected cells and nerve terminal preparations. nih.govacs.orgnih.govresearchgate.net

Here is a summary of this compound's activity against monoamine transporters:

TransporterInhibition by this compoundConcentration TestedReference
DATNo inhibition5 µM acs.orgnih.gov
SERTNo inhibition5 µM acs.orgnih.gov
NETNo inhibitionNot specified (at concentrations fully antagonizing CHT) nih.govacs.orgnih.govresearchgate.net

Serotonin Transporter (SERT)

Assessment Against Cholinergic System Enzymes

The specificity of this compound was also evaluated against key enzymes involved in acetylcholine (B1216132) metabolism. tocris.comnih.govacs.orgnih.govnih.govsigmaaldrich.com

This compound has demonstrated no inhibition of acetylcholinesterase (AChE). acs.orgnih.gov At concentrations well above its Ki for CHT, this compound lacked the ability to inhibit AChE in brain preparations. nih.govacs.orgnih.govresearchgate.net

Similarly, this compound exhibits no inhibition of choline acetyltransferase (ChAT). acs.orgnih.gov At concentrations significantly higher than its CHT Ki, this compound showed no activity for inhibiting ChAT activity in mouse forebrain extracts. nih.govacs.orgnih.govresearchgate.net

Here is a summary of this compound's activity against cholinergic enzymes:

EnzymeInhibition by this compoundConcentration TestedReference
AChENo inhibitionWell above CHT Ki nih.govacs.orgnih.govresearchgate.net
ChATNo inhibitionWell above CHT Ki nih.govacs.orgnih.govresearchgate.net

The evaluation against a panel of 65 other GPCRs, ion channels, and transporters also revealed a clean ancillary pharmacology profile, with little or no activity detected at 10 µM (>50% inhibition). tocris.comacs.orgnih.gov

Acetylcholinesterase (AChE)

Broad Off-Target Profiling

This compound has undergone broad off-target profiling to evaluate its interactions with a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and other transporters. tocris.comcaymanchem.comsigmaaldrich.com This screening is typically conducted at a single, relatively high concentration to identify potential liabilities early in the research process. acs.orgcaymanchem.comnih.gov

Screening Against G-Protein Coupled Receptors (GPCRs)

Evaluation of this compound against a panel of GPCRs has been conducted. In one study, ML 352 was tested at a concentration of 10 µM against a panel of 68 GPCRs, ion channels, and transporters as part of a Lead Profiling Screen. acs.orgcaymanchem.comnih.gov At this concentration, ML 352 demonstrated limited activity across the majority of the tested GPCRs. acs.orgnih.gov

The following table summarizes representative data on the percent inhibition or binding for a selection of GPCR targets when screened with ML 352 at 10 µM:

Target% Inhibition / Binding at 10 µM
Adenosine A1-5
Adenosine A2A0
Adenosine A34
Adrenergic α1A23
Histamine H37
Imidazoline I2, Central16
Interleukin IL-1-2

Note: Data is representative and based on screening at a concentration of 10 µM. nih.gov

These results suggest that this compound exhibits a favorable selectivity profile with respect to a broad range of GPCRs at a concentration significantly higher than its Ki for CHT. tocris.comacs.orgcaymanchem.comnih.govnih.gov

Evaluation Against Ion Channels

This compound has also been evaluated for its activity against various ion channels. As part of the broad off-target profiling panel, ML 352 was tested at 10 µM against a selection of ion channels. acs.orgcaymanchem.comnih.gov Similar to the GPCR screening, ML 352 showed minimal inhibition or binding at this concentration for most ion channels tested. acs.orgnih.gov

Specific data points for ion channel interactions from the screening panel include:

Target% Inhibition / Binding at 10 µM
L-type Calcium Channel10
hERG Channel1
Sodium Channel13

Note: Data is representative and based on screening at a concentration of 10 µM. nih.gov

These findings indicate that this compound is largely selective against a panel of common ion channels at concentrations significantly exceeding its potency at the CHT. tocris.comacs.orgcaymanchem.comnih.govnih.gov

Assessment Against Other Transporters

In addition to GPCRs and ion channels, the off-target profiling of this compound included assessment against other transporter proteins. Specifically, its selectivity over other monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET), has been highlighted. tocris.comacs.orgcaymanchem.comnih.gov

Studies have shown that ML 352 at concentrations up to 5 µM failed to inhibit DAT and SERT in mouse forebrain synaptosomes. acs.orgnih.gov This is in contrast to its nanomolar potency at the CHT. tocris.comacs.orgcaymanchem.comnih.gov

Further assessment against other transporters within the profiling panel at 10 µM also indicated a lack of significant interaction for most targets. acs.orgnih.gov

Target% Inhibition / Binding at 10 µM
Dopamine Transporter (DAT)2
Serotonin Transporter (SERT)0
Norepinephrine Transporter11
Choline Transporter (CHT)>100

Note: Data is representative and based on screening at a concentration of 10 µM, except for specific DAT/SERT data at 5 µM. acs.orgnih.gov

The comprehensive off-target profiling demonstrates that this compound possesses significant selectivity for the presynaptic choline transporter compared to a wide array of other receptors, ion channels, and transporters. tocris.comacs.orgcaymanchem.comnih.govnih.gov This selectivity is a key characteristic supporting its utility as a specific research tool for studying CHT function. acs.orgnih.gov

Structure Activity Relationship Sar Studies and Analog Development

Chemical Diversification Strategies from Lead Compounds

The discovery of ML352 began with the identification of initial lead compounds from a high-throughput screen of a large library researchgate.netnih.gov. This screening effort successfully identified five novel structural classes of CHT-specific inhibitors nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net. Following the identification of these lead structures, chemical diversification strategies were employed to optimize their pharmacological properties, including potency, selectivity, and pharmacokinetic characteristics researchgate.net. One particular structural class was selected for extensive chemical diversification and functional analysis, which ultimately led to the identification of ML352 (initially designated as 10m or VU0476328) as a high-affinity and selective CHT inhibitor nih.govacs.org. This iterative medicinal chemistry approach, starting from initial lead compounds, was instrumental in developing ML352 as a potent CHT inhibitor based on a drug-like scaffold .

Exploration of Substituent Effects on CHT Inhibitory Potency

Structure-Activity Relationship (SAR) studies were conducted to understand how modifications to the chemical structure of the lead compounds, particularly around the core 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) scaffold, influenced their CHT inhibitory potency nih.gov. These investigations focused on exploring the effects of substituents at different positions within the molecule.

Role of the 3-Piperidine Moiety

Exploration of the SAR around the 3-piperidine substituent of the 4-methoxy-3-(piperidin-4-yl)oxy benzamide series revealed that this moiety plays a significant role in CHT inhibitory activity nih.gov. Studies indicated that 3-(piperidin-4-yl)oxy substituents were favored for potent inhibition compared to alkyl ether changes nih.gov. The SAR around the 4-isopropylpiperidine (B35371) ether moiety, specifically, was found to be quite narrow, suggesting that this part of the molecule has specific structural requirements for optimal interaction with the CHT. Analogs with substituents such as cyclohexyl or cyclopentyl in this position were found to be inactive, while certain replacements like the (2-piperidin-1-yl)ethoxy group were tolerated, albeit with reduced potency compared to the optimal piperidine (B6355638) moiety nih.gov.

Influence of Amide Functionality

The amide functionality is another key region where SAR was extensively explored researchgate.netnih.gov. Studies revealed that the nature of the group attached to the amide nitrogen significantly impacts CHT inhibitory potency nih.gov. Within the series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, benzylic heteroaromatic amide moieties were identified as the most potent substituents nih.gov. This highlights the importance of the electronic and steric properties of the group linked to the amide for effective binding and inhibition of the choline (B1196258) transporter.

Analog Synthesis and Biological Characterization

A series of analogs of the initial lead compounds and ML352 were synthesized to further delineate the SAR and identify compounds with improved properties nih.gov. These synthesized analogs underwent biological characterization to assess their potency and selectivity for CHT inhibition nih.gov. The biological evaluation included determining their ability to inhibit choline uptake in cellular assays and synaptosomes caymanchem.comnih.govapexbt.comamerigoscientific.com.

For example, ML352 itself was characterized as a high-affinity inhibitor with a Ki value of 92 nM in HEK293 cells expressing human CHT and 166 nM in mouse forebrain synaptosomes caymanchem.commedchemexpress.com. It demonstrated selectivity over other transporters and enzymes, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters, as well as acetylcholinesterase (AChE) and choline acetyltransferase (ChAT) caymanchem.comnih.govtocris.comresearchgate.netresearchgate.netapexbt.comamerigoscientific.comacs.orgresearchgate.net.

Further optimization efforts led to the development of analogs such as VU6001221, which was designed as an improved in vivo tool compound nih.gov. This analog maintained comparable potency for choline uptake inhibition as ML352 but exhibited improved pharmacokinetic properties, including better central nervous system (CNS) penetration nih.gov.

The following table summarizes some representative data on the CHT inhibitory potency of ML352 and selected analogs:

CompoundCHT Inhibition (Ki or IC50)NotesSource
ML352Ki = 92 nM (hCHT, HEK293)Potent, selective, noncompetitive caymanchem.commedchemexpress.com
ML352Ki = 166 nM (mouse synaptosomes)Potent, selective, noncompetitive caymanchem.commedchemexpress.com
Analog 10qIC50 = 0.76 μM (low choline)(2-piperidin-1-yl)ethoxy substituent nih.gov
Analog 10qIC50 = 0.53 μM (high choline)(2-piperidin-1-yl)ethoxy substituent nih.gov
Analog 10eHighly cleared in liver microsomesIsopropyl analog nih.gov
Analog 10fLow intrinsic clearancePyrazole analog nih.gov
VU6001221Comparable potency to ML352Improved PK and CNS penetration nih.gov

Rational Design for Improved Compound Characteristics

The insights gained from SAR studies and the characterization of analogs have facilitated the rational design of compounds with improved characteristics nih.gov. While ML352 demonstrated good potency and selectivity, further optimization was pursued to enhance its suitability as an in vivo tool compound nih.gov. This rational design process involved subtle tuning of the electronic properties of the central phenyl core, which led to the development of VU6001221 nih.gov. This analog retained the potent CHT inhibition of ML352 while achieving improved pharmacokinetic profiles, including enhanced CNS penetration, which is crucial for studying cholinergic signaling in the brain nih.gov. The development of such improved analogs underscores the value of a rational design approach guided by detailed SAR information and biological characterization data. Cryo-EM structures of human CHT1 in complex with inhibitors like ML352 are also providing a structural platform for designing therapeutic drugs to manipulate cholinergic neuron activity researchgate.net.

Advanced Biophysical and Structural Elucidation

Cryo-Electron Microscopy (Cryo-EM) of CHT1-ML-352 Hydrochloride Complex

High-resolution Cryo-EM studies have been pivotal in visualizing the CHT1 transporter in its ML-352-bound state. The structure of the human CHT1 in complex with ML-352 was successfully determined to a resolution of 2.9 Å. nih.govresearchgate.net These studies revealed that CHT1, when bound to ML-352, adopts an inward-open conformation. nih.govresearchgate.netresearchgate.net Unlike competitive inhibitors that vie for the substrate-binding pocket, ML-352 employs a distinct mechanism by binding to the external surface of the transporter. nih.govresearchgate.net

The binding site of ML-352 is not within the central substrate translocation pathway but is located in a surface groove on the extracellular side of the transporter. nih.govresearchgate.net This pocket is well-defined and demonstrates how the inhibitor's shape is complementary to the protein's surface. nih.gov The topology of this binding site is formed by several key structural elements of CHT1, primarily involving extensive hydrophobic interactions. nih.gov

The specific residues that constitute this binding groove originate from different transmembrane (TM) helices and extracellular loops (EL):

Transmembrane Helix 10 (TM10): The N-terminal region of TM10 contributes significantly to the binding pocket, with residues Tyrosine 403 (Y403), Threonine 401 (T401), and Tyrosine 407 (Y407) being key interaction points. nih.gov

Extracellular Loop 1 (EL1): This loop, situated between TM1 and TM2, presents aromatic residues Tyrosine 80 (Y80) and Tryptophan 84 (W84) to the binding interface. nih.gov

Extracellular Loop 6 (EL6): Connecting TM11 and TM12, this loop contributes Tyrosine 453 (Y453) to the formation of the surface groove. nih.gov

The interaction is characterized by the space-filling occupation of this groove by ML-352, engaging in hydrophobic interactions over a large surface area of the protein. nih.gov

Structural ElementInteracting Residues
TM10T401, Y403, Y407
EL1Y80, W84
EL6Y453

When compared to other functional states of CHT1, the ML-352-bound structure reveals the subtle yet effective mechanism of inhibition. The structure of the CHT1-ML-352 complex is remarkably similar, in fact, virtually identical, to the inward-open apo (unbound) structure. nih.govresearchgate.net The most notable, albeit slight, structural deviation is a minor displacement of the EL6 loop, which lies between TM11 and TM12. nih.govresearchgate.net

In contrast, the comparison with the substrate (choline)-bound CHT1 structure highlights significant differences. The substrate-bound state (CHT1Chol) adopts a partially open conformation. nih.gov To accommodate the choline (B1196258) substrate, several aromatic residues within the primary binding site, including W62, Y67, Y91, W141, and W406, must reorient their sidechains. researchgate.net This reorientation is absent in the ML-352-bound structure, as ML-352 binds to an allosteric site on the external surface, distinct from the substrate pocket. nih.gov

CHT1 StateConformationKey Structural Features
Apo (Unbound)Inward-openSolvent-accessible vestibule from the cytosol to the central binding site. researchgate.net
Substrate (Choline)-BoundPartially openReorientation of aromatic residue sidechains (W62, Y67, Y91, W141, W406) in the substrate pocket. researchgate.net
ML-352-BoundInward-openVirtually identical to apo structure; slight displacement of the EL6 loop. nih.govresearchgate.net

The binding of ML-352 hydrochloride induces a state of inhibition by preventing the necessary conformational changes for choline transport. Rather than causing a large-scale rearrangement, ML-352 acts as a conformational stabilizer. nih.gov It effectively "glues" the N-terminal region of TM10 to the EL1 and EL6 loops. nih.gov This molecular adhesion prevents TM10 from undergoing the movements required to open the extracellular vestibule, which is a critical step in the transport cycle. nih.gov

By locking the extracellular side in a closed conformation, the binding of ML-352 traps the transporter in an inward-open state. nih.gov This stabilization prevents the transporter from cycling between its inward- and outward-facing conformations, thereby inhibiting the uptake of choline. The only minor structural change observed upon binding is the subtle displacement in the EL6 loop. nih.govresearchgate.net

Structural Comparison with Apo and Substrate-Bound CHT1

Molecular Dynamics (MD) Simulations

To complement the static picture provided by Cryo-EM, molecular dynamics (MD) simulations were employed to investigate the dynamic nature of the CHT1-ML-352 complex. nih.gov These computational studies involved creating an atomistic model of the ML-352-bound CHT1, which was then embedded in a realistic plasma membrane environment (a POPC lipid bilayer) and solvated in a saline solution to simulate physiological conditions. nih.gov

MD simulations provided robust validation of the interactions observed in the Cryo-EM structure. The simulations confirmed that ML-352 remains stably bound within the surface-exposed pocket throughout the simulation time. nih.gov This stability is attributed to the extensive hydrophobic interactions between the inhibitor and the groove formed by residues on TM10, EL1, and EL6. nih.gov

Furthermore, the simulations offered insights into the resilience of this binding. Even when key aromatic residues in the binding pocket (Y80, Y453, and Y407) were computationally mutated to alanine, the inhibitor's binding was not abolished. nih.gov This suggests that the large surface area of the interaction makes the binding of ML-352 robust and less susceptible to disruption by single-point mutations. nih.gov

The MD simulations elucidated the dynamics of how ML-352 inhibits transporter function. The stable, space-filling occupation of the external groove by ML-352 physically obstructs the conformational transitions necessary for transport. nih.gov The inhibitor effectively tethers the N-terminal region of TM10 to the extracellular loops EL1 and EL6. nih.gov This tethering action prevents the transporter from opening its extracellular gate, a prerequisite for binding choline from the synaptic cleft. nih.gov Consequently, the transporter is trapped in an inward-open, non-functional state, providing a dynamic explanation for the potent inhibition observed. nih.gov

Investigation of Protein-Inhibitor Interactions

Mechanistic Insights from Structural Data

Structural elucidation via cryo-EM has been pivotal in understanding the precise mechanism of ML352's inhibitory action. nih.govresearchgate.net The data reveal that ML352 binds to the CHT1 transporter in an inward-open conformation. researchgate.net Crucially, unlike competitive inhibitors such as hemicholinium-3 (B1673050) (HC-3), ML352 does not bind within the substrate-binding pocket. researchgate.net Instead, it occupies a distinct allosteric site on the external surface of the transporter. nih.govresearchgate.net

The noncompetitive nature of ML352 may offer distinct advantages for in vivo applications, as its inhibitory action is less likely to be overcome by high concentrations of extracellular choline. acs.org Furthermore, studies have shown that ML352 reduces the apparent density of binding sites for the competitive inhibitor HC-3, which is consistent with an allosteric interaction model. nih.gov

Preclinical Applications of Ml 352 Hydrochloride As a Research Tool

Utility in Manipulating CHT Function in Experimental Models

ML 352 hydrochloride serves as a valuable tool for manipulating CHT function in various experimental models. Its high affinity and selectivity for CHT allow researchers to specifically target this transporter without significantly affecting other related transporters or enzymes involved in cholinergic signaling, such as acetylcholinesterase (AChE) or choline (B1196258) acetyltransferase (ChAT), or other neurotransmitter transporters like those for dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). nih.govnih.govtocris.comacs.org

Studies using this compound have demonstrated its ability to inhibit choline uptake in both transfected cells expressing human CHT and in native nerve terminal preparations like mouse forebrain synaptosomes. nih.govacs.org The observed noncompetitive inhibition pattern, characterized by a decrease in the maximum transport velocity (Vmax) without altering the Michaelis constant (Km) for choline, supports its allosteric mechanism of action. nih.govacs.org

Experimental Model Observed Effect of this compound Reference
hCHT LV-AA cells (transfected cells) High-affinity inhibition of choline uptake (Ki = 92 ± 2.8 nM) nih.govacs.org
Mouse forebrain synaptosomes Noncompetitive inhibition of choline uptake (Ki = 166 ± 12 nM or 172 ± 12 nM) nih.govacs.org
Transfected cell membranes Reduced apparent density of hemicholinium-3 (B1673050) binding sites nih.govnih.govacs.org

The ability of this compound to reduce the apparent density of hemicholinium-3 binding sites in membrane assays further supports its allosteric interaction with CHT, indicating that its binding influences the binding of the competitive inhibitor HC-3. nih.govnih.govacs.org

Application in Studies of Cholinergic Signaling Pathways

As a selective CHT inhibitor, this compound is instrumental in dissecting the role of CHT-mediated choline uptake in regulating cholinergic signaling pathways. By blocking choline reuptake, this compound can be used to investigate how limiting choline availability impacts acetylcholine (B1216132) (ACh) synthesis and release, thereby influencing downstream cholinergic receptor activation and subsequent cellular responses. nih.govresearchgate.net

Research utilizing this compound contributes to understanding the critical role of CHT as the rate-limiting step in ACh synthesis. nih.govnih.govresearchgate.netamerigoscientific.comresearchgate.net Its use in experimental settings allows for the controlled manipulation of this step, providing insights into the dynamics of cholinergic neurotransmission. Studies in rodents have indicated that this compound can serve as a suitable probe for investigating altered in vivo ACh signaling and behavioral effects. researchgate.netamerigoscientific.com

Potential as a Platform for Cholinergic Imaging Agent Development

The properties of this compound, particularly its selectivity for CHT and its ability to penetrate the central nervous system (CNS), highlight its potential as a foundational structure for the development of cholinergic imaging agents. nih.govnih.govacs.org Imaging agents targeting CHT could be valuable tools for visualizing cholinergic nerve terminals and assessing the integrity of the cholinergic system in various physiological and pathological states. nih.gov

While this compound itself may have features predicting rapid clearance, ongoing research aims to modify its structure to improve pharmacokinetic properties while retaining its potent CHT inhibitory activity and selectivity. acs.org The development of derivatives with enhanced CNS penetration and reduced clearance rates, such as VU6001221, demonstrates the utility of this compound as a starting point for creating improved in vivo tools and potentially imaging agents. researchgate.net Cryo-electron microscopy studies have provided structural insights into how ML 352 binds to CHT, offering a structural basis for the development of related ligands, including potential imaging probes. nih.gov

Investigative Use in Understanding Cholinergic System Dysregulation

This compound is a valuable tool for investigating the consequences of cholinergic system dysregulation, which is implicated in several neurological and psychiatric disorders. researchgate.netnih.govfrontiersin.org By selectively inhibiting CHT, researchers can model aspects of cholinergic dysfunction characterized by impaired choline uptake and subsequent reductions in ACh synthesis.

Studies using this compound can help elucidate how compromised CHT function contributes to the pathophysiology of conditions associated with cholinergic deficits. researchgate.net For instance, its use in animal models can provide insights into how manipulating CHT activity affects behaviors relevant to cognitive function, given the crucial role of the cholinergic system in processes like attention, learning, and memory. researchgate.netamerigoscientific.comresearchgate.netnih.gov Research with derivatives like VU6001221 has explored the impact of CHT inhibition on cognitive models, suggesting potential links between elevated extracellular choline and cognitive enhancement. researchgate.net

Furthermore, this compound can be used in studies exploring the complex interactions between the cholinergic system and other neurotransmitter systems, such as dopamine, serotonin, glutamate, and GABA, which are often disrupted in psychiatric disorders. frontiersin.orgresearchgate.net Understanding these interactions through the use of selective tools like this compound is crucial for unraveling the intricate mechanisms underlying cholinergic system dysregulation and identifying potential therapeutic targets.

Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 121513888
Choline Transporter (CHT) 5398649
Hemicholinium-3 (HC-3) 9399
Choline 305

Future Research Trajectories

Elucidation of Complete Binding Mechanism and Allosteric Site Characterization

A primary focus for future research involves a comprehensive elucidation of the complete binding mechanism of ML 352 hydrochloride to the presynaptic choline (B1196258) transporter. While current data suggest a noncompetitive mode of inhibition and potential allosteric modulation, the precise binding site(s) and the molecular events triggered by this compound binding remain to be fully characterized nih.govacs.orgnih.gov. Future studies should aim to definitively confirm the allosteric nature of its interaction and map the specific residues or regions on the CHT protein that constitute the allosteric binding site. This could involve advanced structural biology techniques, such as co-crystallography or cryo-electron microscopy, to visualize the CHT-ML 352 hydrochloride complex. Detailed kinetic analyses under varying conditions and using mutated forms of CHT could further dissect the nuances of the interaction, including how this compound binding influences transporter conformation, substrate translocation, and interaction with other regulatory proteins. Understanding the complete binding mechanism is fundamental for rational drug design and predicting potential off-target effects.

Further Structure-Based Drug Design Initiatives

The structural insights gained from detailed binding mechanism studies, combined with existing structure-activity relationship (SAR) data for this compound and its analogs, will fuel further structure-based drug design initiatives tocris.com. The goal is to develop novel CHT inhibitors with improved pharmacological profiles. This includes designing compounds with enhanced potency, greater selectivity for CHT over other transporters and receptors, optimized pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion), and improved brain penetration nih.govacs.orgnih.govpatsnap.com. Computational chemistry techniques, such as molecular docking, virtual screening of large chemical libraries, and molecular dynamics simulations, can be integrated with experimental synthesis and testing to iteratively design and refine new chemical entities. The development of VU6001221, a compound with improved in vivo properties derived from ML352, serves as a successful example of this ongoing effort patsnap.com. Future initiatives may explore novel chemical scaffolds that retain or enhance the desirable properties of this compound while overcoming its limitations, such as rapid clearance nih.govacs.orgnih.gov.

Development of Advanced In Vitro and In Vivo CHT Assays

Advancing the field of CHT research and the development of CHT-targeted therapeutics necessitates the continuous development and refinement of both in vitro and in vivo assays to accurately and comprehensively assess transporter function and the effects of modulators like this compound nih.govacs.orgnih.gov. Future research should focus on creating more sensitive, high-throughput, and physiologically relevant in vitro assays that can measure choline uptake, efflux, and transporter trafficking with greater precision. This might involve developing novel fluorescent or radiolabeled choline analogs or utilizing biosensors to monitor real-time CHT activity in live cells. In parallel, the development of advanced in vivo CHT assays is crucial for evaluating the effects of compounds in intact organisms. This includes refining microdialysis techniques to measure extracellular choline levels and developing or improving positron emission tomography (PET) ligands that can selectively bind to CHT, allowing for non-invasive imaging of transporter density and activity in the brain nih.govacs.orgnih.gov. Such tools are essential for pharmacokinetic and pharmacodynamic studies and for assessing the engagement of CHT by novel inhibitors in vivo.

Expansion of Therapeutic Hypothesis Generation for Neurological Research

This compound serves as a valuable probe for expanding therapeutic hypothesis generation related to the role of CHT in various neurological disorders nih.govacs.orgnih.gov. Given the central role of the cholinergic system in cognitive function, motor control, and other vital processes, dysregulation of CHT activity is implicated in conditions such as Alzheimer's disease and schizophrenia researchgate.netacs.org. Future research will utilize this compound and its optimized derivatives to investigate the specific contributions of CHT dysfunction to the pathophysiology of these and other neurological conditions. This involves conducting studies in relevant animal models to explore how modulating CHT activity impacts disease progression, synaptic plasticity, neurotransmitter release, and behavioral deficits. The potential of CHT inhibitors to restore cholinergic tone or influence other neurotransmitter systems indirectly warrants further investigation. Furthermore, the use of CHT-targeted compounds as research tools can help to delineate the precise role of different cholinergic pathways in complex neurological circuits, potentially uncovering novel therapeutic targets or strategies. The observation of improved cognitive performance in a rodent model treated with a ML352 derivative supports the exploration of CHT modulation for cognitive enhancement patsnap.com.

Q & A

Q. Q1. What are the recommended methods for synthesizing and characterizing ML 352 hydrochloride in academic settings?

Answer: Synthesis of this compound should follow validated protocols for salt formation, including stoichiometric reactions between the free base and hydrochloric acid under controlled pH and temperature conditions. Characterization requires orthogonal analytical techniques:

  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry (MS) for molecular weight confirmation .
  • Structural verification : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm proton environments and carbon frameworks. Diffraction studies (X-ray crystallography) are ideal for resolving crystal structures but require high-purity single crystals .
  • Salt formation evidence : Elemental analysis (C, H, N, Cl) to validate stoichiometry and differential scanning calorimetry (DSC) to identify melting points and phase transitions .

Q. Q2. How should researchers assess the purity and stability of this compound under varying storage conditions?

Answer:

  • Accelerated stability studies : Expose the compound to elevated temperatures (e.g., 40°C), humidity (75% RH), and light (ICH Q1B guidelines) over 1–3 months. Monitor degradation via HPLC and track impurity profiles .
  • Long-term stability : Store aliquots at -20°C, 4°C, and room temperature. Assess physicochemical properties (e.g., solubility, crystallinity) monthly using polarized light microscopy and Fourier-transform infrared spectroscopy (FTIR) .
  • Critical parameters : Document batch-to-batch variability and use validated reference standards for comparison .

Advanced Research Questions

Q. Q3. What experimental design strategies are optimal for evaluating this compound’s pharmacological efficacy while minimizing confounding variables?

Answer:

  • Factorial design : Use response surface methodology (RSM) to test multiple variables (e.g., dose, administration route, solvent systems) and their interactions. For example, a central composite design can optimize in vivo dosing regimens .
  • Controls : Include positive controls (e.g., known inhibitors/agonists in the target pathway) and vehicle controls. Normalize data to baseline measurements to account for biological variability .
  • Blinding and randomization : Implement double-blinded protocols in animal studies to reduce observer bias. Use stratified randomization for grouping .

Q. Q4. How can researchers resolve contradictions in published data on this compound’s mechanism of action?

Answer:

  • Systematic meta-analysis : Aggregate data from primary studies, weighting results by sample size, experimental rigor, and reproducibility. Use funnel plots to detect publication bias .
  • Mechanistic deconvolution : Employ CRISPR-Cas9 knockout models or siRNA silencing to isolate target pathways. Pair with proteomic profiling (e.g., LC-MS/MS) to identify off-target effects .
  • Dose-response reevaluation : Test this compound across a broader concentration range (e.g., 10 pM–100 µM) to identify biphasic effects or threshold behaviors .

Q. Q5. What methodologies are critical for ensuring reproducibility in this compound’s preclinical studies?

Answer:

  • Detailed protocols : Document synthesis routes, purification steps, and storage conditions in supplemental materials. Adhere to ARRIVE guidelines for animal studies .
  • Inter-lab validation : Collaborate with independent labs to replicate key findings. Share raw data (e.g., NMR spectra, dose-response curves) via open-access repositories .
  • Statistical rigor : Use power analysis to determine sample sizes and apply mixed-effects models to account for hierarchical data structures .

Q. Q6. How can computational modeling enhance the understanding of this compound’s structure-activity relationships (SAR)?

Answer:

  • Molecular docking : Simulate ligand-receptor interactions using software like AutoDock Vina. Validate predictions with mutagenesis studies targeting predicted binding residues .
  • Quantitative SAR (QSAR) : Develop regression models correlating structural descriptors (e.g., logP, polar surface area) with bioactivity data. Cross-validate using leave-one-out or k-fold methods .
  • Dynamic simulations : Perform molecular dynamics (MD) simulations (≥100 ns) to study conformational stability and solvent interactions under physiological conditions .

Methodological and Reporting Standards

Q. Q7. What are the best practices for reporting this compound’s spectral data and physicochemical properties in publications?

Answer:

  • Data transparency : Include full NMR assignments (chemical shifts, coupling constants), HPLC chromatograms (retention times, peak areas), and MS spectra (m/z values) in supplemental files .
  • Standardized formats : Report melting points as onset values from DSC and solubility in multiple solvents (e.g., water, DMSO) using USP guidelines .
  • Metadata annotation : Provide instrument parameters (e.g., NMR field strength, HPLC column type) to enable replication .

Q. Q8. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in animal models. Compare with in vitro metabolic stability (e.g., microsomal incubation) .
  • Barrier modeling : Use artificial membranes (PAMPA) or blood-brain barrier (BBB) co-cultures to predict passive diffusion and efflux transporter effects .
  • Causality analysis : Apply Hill criteria to evaluate dose-response consistency across models and exclude confounding factors (e.g., protein binding) .

Ethical and Collaborative Considerations

Q. Q9. What ethical frameworks guide the use of this compound in studies involving human-derived tissues or data?

Answer:

  • Institutional review : Obtain approval from ethics committees (IRB/IACUC) for human tissue use. Anonymize donor data and adhere to GDPR or HIPAA standards .
  • Data sharing : Deposit de-identified datasets in repositories like NCBI GEO or ChEMBL with embargo periods to protect intellectual property .
  • Co-authorship norms : Acknowledge contributors who provided critical reagents or analytical support per ICMJE criteria. Offer co-authorship for substantive intellectual input .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.